Home > Products > Screening Compounds P39634 > 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol
4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol -

4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

Catalog Number: EVT-5627465
CAS Number:
Molecular Formula: C21H23F2NO2
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Econazole

Compound Description: Econazole is an antifungal medication used to treat fungal infections. [] It acts by inhibiting ergosterol biosynthesis, which is essential for the fungal cell membrane. []

Relevance: Econazole serves as a lead compound for the development of new fungicides, such as the 1-[2-benzyloxy-2-(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole derivatives discussed in the provided research. [] This suggests that the 2,4-difluorophenyl moiety, present in both econazole and the target compound 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, is a key structural feature contributing to antifungal activity.

1-[2-Benzyloxy-2-(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole derivatives

Compound Description: These are a series of compounds designed and synthesized using econazole as a lead compound. [] They exhibit good fungicidal activities against various plant pathogenic fungi, particularly Rhizoctonia solani and Alternaria solani. [] Notably, their mechanism of action also involves inhibiting ergosterol biosynthesis. []

Relevance: The 1-[2-benzyloxy-2-(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole derivatives share a structural resemblance with the target compound 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol. Both groups of compounds feature a 2,4-difluorophenyl moiety attached to an ethyl group. [] This similarity, alongside their shared antifungal activity and mechanism of action, highlights a potential relationship between their chemical structures and biological activity.

Sch-350634 (1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide)

Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. [] It exhibits improved selectivity for the HIV-1 co-receptor CCR5 over muscarinic receptors, making it a promising candidate for HIV treatment. []

Relevance: Although Sch-350634 doesn't directly share a 2,4-difluorophenyl group with the target compound, 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, both compounds contain a piperidine ring in their structure. [] This suggests they might belong to a broader class of compounds with potential biological activity, particularly those targeting G-protein-coupled receptors, where piperidine derivatives are common pharmacophores.

SR147778 (5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide)

Compound Description: SR147778 is a potent and selective CB1 cannabinoid receptor antagonist. [] It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. [] It exhibits a high degree of selectivity, showing low affinity for CB2 receptors and a lack of interaction with other investigated targets. []

Relevance: While SR147778 lacks the 2,4-difluorophenyl group present in 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, it shares the structural motif of a piperidinyl ring attached to a carbonyl group. [] This similarity suggests potential relationships in their binding interactions with G-protein-coupled receptors, where piperidine derivatives are often found.

FTY720 (2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol)

Compound Description: FTY720 is an immunosuppressant drug, structurally analogous to sphingosine. [] It acts by interacting with the sphingosine-1-phosphate (S1P) receptor and exhibits potential in treating autoimmune disorders and preventing organ transplant rejections. []

Relevance: Although FTY720 does not directly share the 2,4-difluorophenyl group with 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, its interaction with the CB1 receptor, along with sphingosine, reveals a potential link between sphingolipid analogs and the cannabinoid system. [] Understanding these interactions may provide insights into the development of new therapeutic agents for conditions involving both immune responses and cannabinoid signaling pathways.

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)

Compound Description: Fluconazole is a widely used antifungal medication for treating invasive infections. [] It functions by inhibiting fungal cytochrome P450, which disrupts ergosterol synthesis, a critical component of fungal cell membranes. []

Relevance: Fluconazole shares the crucial 2,4-difluorophenyl structural motif with the target compound, 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol. [] The presence of this group in both compounds suggests it might play a significant role in their biological activity, potentially impacting their binding affinity or interaction with target proteins.

2′amino‐4′‐fluoro‐4‐[4‐hydroxy‐4‐(3‐trifluoromethylpfenyl)piperidino]butyrophenone

Compound Description: This compound is a novel neuroleptic agent. [] It has been labeled with carbon-14 at the carbonyl position for use in metabolic studies. []

Relevance: This neuroleptic agent shares the piperidinyl group with 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, suggesting a potential commonality in their pharmacological action. [] The presence of a piperidine ring is a common feature in various drugs targeting the central nervous system, highlighting its importance as a pharmacophore.

BPR-890 (2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione)

Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist, showing high efficacy in treating obesity in diet-induced obese mice. [] It is derived from the active metabolite 5 and demonstrates a significant improvement in selectivity for CB1 over CB2 receptors compared to conventional carboxamide-based antagonists. []

Relevance: While BPR-890 does not have the same 2,4-difluorophenyl group as 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, the research on BPR-890 highlights a critical aspect of structure-activity relationships in cannabinoid receptor antagonists. [] Specifically, it shows that modifications around the pyrazole C3-position can significantly impact CB1 receptor binding and selectivity, offering valuable insights for developing new CB1-targeted drugs.

1-methyl-6-(2-oxo-2-aryl)ethyl)pteridine-2,4,7(1H,3H,8H)-triones

Compound Description: This class of compounds exhibits promising diuretic activity. [] The compounds containing 4-fluorophenyl, 2,4-difluorophenyl, and 4-chlorophenyl groups in the molecule showed significant increase in diuresis in rats. [] Notably, 1-methyl-6-(2-oxo-2-phenyl)ethyl)pteridine-2,4,7(1H,3H,8H)-trione was found to be the most potent, exceeding the effects of standard diuretics like hydrochlorothiazide and triamterene. []

Relevance: The 1-methyl-6-(2-oxo-2-aryl)ethyl)pteridine-2,4,7(1H,3H,8H)-triones, specifically those containing the 2,4-difluorophenyl substituent, share a structural feature with 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol - the presence of the 2,4-difluorophenyl group. [] This suggests that the 2,4-difluorophenyl moiety might contribute to their biological activity, though in different ways considering the distinct pharmacological properties of these compounds.

tert-butyl-N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate

Compound Description: This compound acts as a p38 MAP kinase inhibitor. [] It exhibits potential in treating autoimmune and inflammatory diseases. [] It can be used to prevent or treat various conditions such as rheumatoid arthritis, psoriatic arthritis, type 1 diabetes, asthma, inflammatory bowel disease, systemic lupus erythematosus, inflammation accompanying infectious states, psoriasis, Crohn’s disease, ulcerative colitis, chronic obstructive pulmonary disease, multiple sclerosis, atopic dermatitis, or “graft versus host” disease. [] Additionally, it shows promise in treating cell proliferative diseases. []

Relevance: This compound and 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol both share the 2,4-difluorophenyl structural motif. [] This shared feature suggests a possible influence on their interactions with biological targets, particularly protein kinases, which are known to be sensitive to substitutions on aromatic rings.

(4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor with potent antiviral effects against HIV-1. [] Its mechanism of action involves binding to an allosteric site on CCR5, distinct from the chemokine binding site, and inhibiting receptor function. []

Relevance: While 873140 lacks the 2,4-difluorophenyl group found in 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, both compounds highlight the importance of targeting G-protein-coupled receptors for therapeutic purposes. [] 873140's effectiveness as a CCR5 antagonist demonstrates the potential of allosteric modulation as a strategy for developing drugs with improved selectivity and fewer side effects.

Properties

Product Name

4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

IUPAC Name

[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-(4-hydroxy-3-methylphenyl)methanone

Molecular Formula

C21H23F2NO2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H23F2NO2/c1-14-11-17(7-9-20(14)25)21(26)24-10-2-3-15(13-24)4-5-16-6-8-18(22)12-19(16)23/h6-9,11-12,15,25H,2-5,10,13H2,1H3

InChI Key

CQUWCANRCCJXLN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)CCC3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)CCC3=C(C=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.